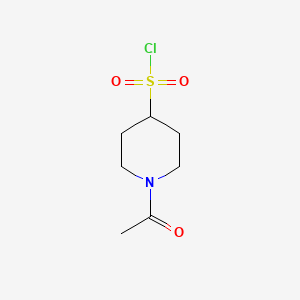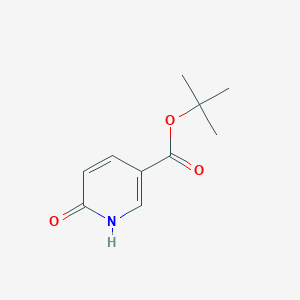
6-羟基烟酸叔丁酯
描述
6-Hydroxy-nicotinic acid tert-butyl ester is a chemical compound with the molecular formula C10H13NO3. It is a derivative of nicotinic acid, featuring a tert-butyl ester group and a hydroxyl group at the sixth position of the pyridine ring. This compound is known for its applications in various fields of scientific research and industry.
科学研究应用
6-Hydroxy-nicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
As an ester, it is known to interact with various enzymes and proteins that can hydrolyze ester bonds .
Mode of Action
The 6-Hydroxy-nicotinic acid tert-butyl ester, being an ester, undergoes hydrolysis under acidic or basic conditions . The hydrolysis process involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group yielding a carboxylic acid .
Biochemical Pathways
Esters like 6-hydroxy-nicotinic acid tert-butyl ester are known to be involved in various biochemical reactions, including ester hydrolysis, which can impact multiple metabolic pathways .
Pharmacokinetics
As an ester, it is expected to be well absorbed and distributed in the body due to its lipophilic nature .
Result of Action
The hydrolysis of the ester bond can lead to the release of 6-hydroxy-nicotinic acid and tert-butyl alcohol, which can have various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy-nicotinic acid tert-butyl ester. For instance, the rate of ester hydrolysis can be influenced by factors such as pH, temperature, and the presence of specific enzymes . Furthermore, the compound’s stability can be affected by storage conditions, with optimal storage temperatures being between 0-5°C .
生化分析
Biochemical Properties
6-Hydroxy-nicotinic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of nicotinic acid metabolism. It interacts with several enzymes, including nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This interaction is crucial for the degradation of nicotinic acid, leading to the formation of intermediates such as 1,4,5,6-tetrahydro-6-oxonicotinic acid and alpha-methylene-glutaric acid . These intermediates are further metabolized into propionic acid, acetic acid, and carbon dioxide . The nature of these interactions involves oxidative and reductive steps, highlighting the compound’s role in metabolic pathways.
Cellular Effects
6-Hydroxy-nicotinic acid tert-butyl ester influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of nicotinic acid metabolism, 6-Hydroxy-nicotinic acid tert-butyl ester can act as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism . This binding can modulate the breakdown of nicotinic acid, thereby influencing gene expression and cellular metabolism. Additionally, the compound’s impact on cell signaling pathways can affect various cellular functions, including cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 6-Hydroxy-nicotinic acid tert-butyl ester involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to nicotinic acid dehydrogenase, facilitating the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This binding interaction is essential for the subsequent metabolic steps that lead to the formation of various intermediates. Additionally, 6-Hydroxy-nicotinic acid tert-butyl ester can influence gene expression by interacting with transcriptional regulators, thereby modulating the expression of genes involved in nicotinic acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-nicotinic acid tert-butyl ester can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Hydroxy-nicotinic acid tert-butyl ester is relatively stable under ambient conditions, with a storage temperature of 0-5°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the compound’s impact on gene expression and cellular metabolism can vary over time, depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of 6-Hydroxy-nicotinic acid tert-butyl ester can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of carefully controlling the dosage when studying the compound’s effects in animal models.
Metabolic Pathways
6-Hydroxy-nicotinic acid tert-butyl ester is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism. The compound interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This conversion is a key step in the degradation of nicotinic acid, leading to the formation of intermediates that are further metabolized into propionic acid, acetic acid, and carbon dioxide . The compound’s involvement in these metabolic pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Hydroxy-nicotinic acid tert-butyl ester within cells and tissues are important aspects of its biochemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Additionally, the distribution of 6-Hydroxy-nicotinic acid tert-butyl ester within tissues can influence its overall bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 6-Hydroxy-nicotinic acid tert-butyl ester can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can participate in metabolic reactions. Additionally, post-translational modifications can influence the compound’s stability and interactions with other biomolecules, affecting its overall function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-nicotinic acid tert-butyl ester typically involves the esterification of 6-Hydroxy-nicotinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .
Industrial Production Methods: In industrial settings, the production of 6-Hydroxy-nicotinic acid tert-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
化学反应分析
Types of Reactions: 6-Hydroxy-nicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 6-oxo-nicotinic acid tert-butyl ester.
Reduction: Formation of 6-Hydroxy-nicotinic alcohol tert-butyl ester.
Substitution: Formation of various substituted nicotinic acid derivatives.
相似化合物的比较
Nicotinic acid: Lacks the tert-butyl ester group and hydroxyl group at the sixth position.
6-Hydroxy-nicotinic acid: Lacks the tert-butyl ester group.
Nicotinic acid methyl ester: Features a methyl ester group instead of a tert-butyl ester group.
Uniqueness: 6-Hydroxy-nicotinic acid tert-butyl ester is unique due to the presence of both the hydroxyl group and the tert-butyl ester group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
属性
IUPAC Name |
tert-butyl 6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWSXMQDAFZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)

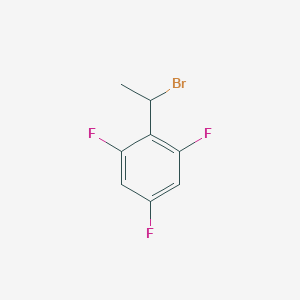

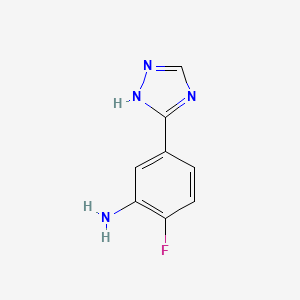
![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)
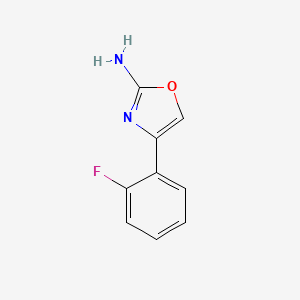


![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)
